

Trap-101 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Trap-101 hydrochloride*

Cat. No.: *B572805*

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Introduction: **Trap-101 hydrochloride** is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor superfamily.[1][2] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), modulate a distinct range of physiological processes, including pain, mood, and motor control. **Trap-101 hydrochloride**, as a competitive antagonist, serves as a critical tool for elucidating the physiological and pathological roles of the N/OFQ-NOP system.[2] Notably, it has demonstrated efficacy in attenuating motor deficits in a rat model of Parkinson's disease, highlighting its therapeutic potential for neurological disorders.[2] This guide provides an in-depth overview of the technical specifications, experimental protocols, and relevant biological pathways associated with **Trap-101 hydrochloride**.

Physicochemical and Pharmacological Properties

Trap-101 hydrochloride is a synthetic molecule, also known by its chemical name 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride.[3] Its key properties are summarized in the tables below for easy reference.

Identifier	Value
CAS Number	1216621-00-9[1][3][4][5][6]
Molecular Formula	C ₂₄ H ₃₆ ClN ₃ O ₂ [1][6]
Molecular Weight	434.02 g/mol [6]
Synonyms	Trap 101 HCl[6]

Specification	Value
Purity	≥98% (HPLC)[3][5]
Solubility	<21.7 mg/mL in DMSO[4][6] ≥10 mg/mL in H ₂ O[5]
Storage	Powder: -20°C for 3 years In solvent: -80°C for 1 year[6]

Receptor Binding Affinity

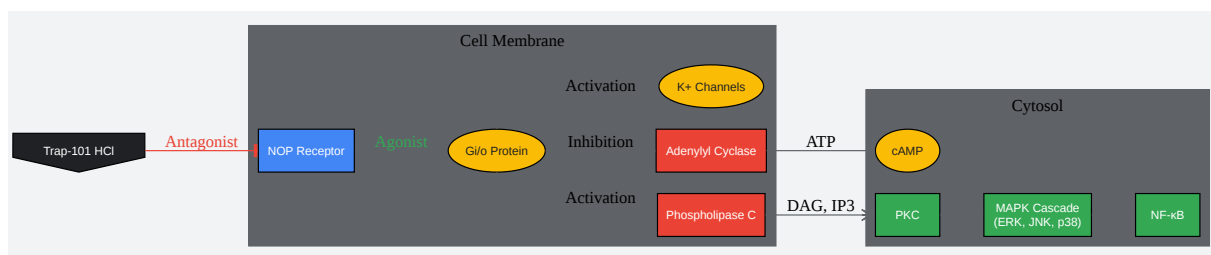
Trap-101 hydrochloride exhibits high selectivity for the NOP receptor over classical opioid receptors. This selectivity has been quantified using GTPγ³⁵S binding assays with membranes from Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor (hNOP).

Receptor	pKi
NOP	8.65[2]
μ-opioid	6.60[2]
κ-opioid	6.14[2]
δ-opioid	<5[2]

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to

the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can modulate various downstream effectors, including protein kinases and ion channels, influencing a wide array of cellular functions. As an antagonist, **Trap-101 hydrochloride** blocks these agonist-induced signaling events.



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Caption: NOP receptor signaling cascade and the antagonistic action of Trap-101 HCl.

Experimental Protocols

[³⁵S]GTPγS Binding Assay for NOP Receptor Antagonism

This protocol details the methodology to determine the functional antagonism of **Trap-101 hydrochloride** at the NOP receptor. The assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

1. Materials and Reagents:

- Membrane preparations from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).
- [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

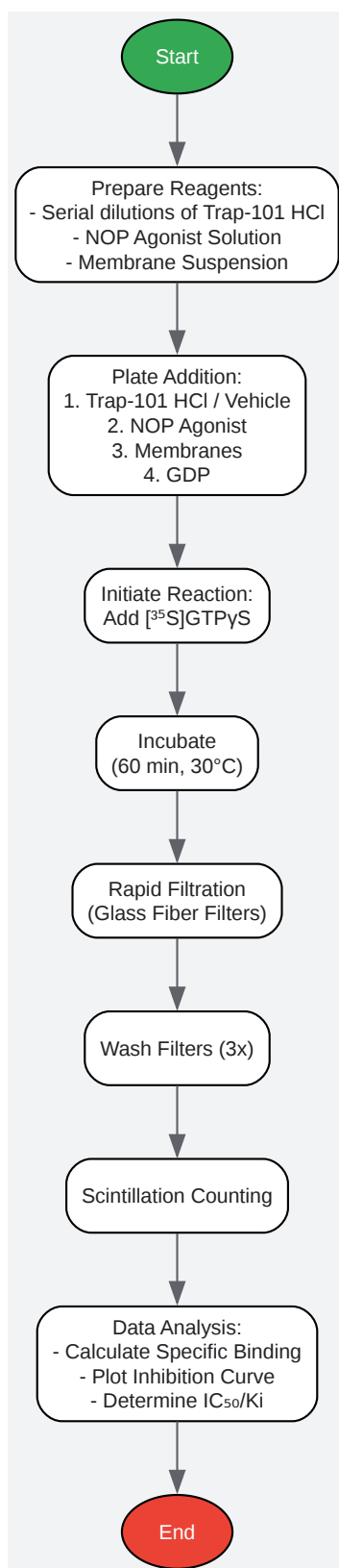
- Guanosine diphosphate (GDP).
- NOP receptor agonist (e.g., N/OFQ).
- **Trap-101 hydrochloride**.
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- Scintillation cocktail.
- Glass fiber filters.

2. Procedure:

- Prepare serial dilutions of **Trap-101 hydrochloride** in Assay Buffer.
- In a 96-well plate, add the diluted **Trap-101 hydrochloride** or vehicle (for control wells).
- Add a fixed concentration of the NOP receptor agonist (typically its EC₈₀ concentration) to all wells except for the basal binding control.
- Add the CHO-hNOP membrane preparation (typically 5-20 µg of protein per well).
- Add GDP to a final concentration of 10 µM.
- Initiate the binding reaction by adding [³⁵S]GTPyS to a final concentration of 50-100 pM.
- Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

- Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPyS) from the total binding.
- Plot the percentage of agonist-stimulated [^{35}S]GTPyS binding against the logarithm of the **Trap-101 hydrochloride** concentration.
- Calculate the IC_{50} value from the resulting inhibition curve.
- Determine the pA_2 or K_i value using the Cheng-Prusoff equation to quantify the antagonist potency.



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Caption: Experimental workflow for the $[^3\text{S}]\text{GTP}\gamma\text{S}$ binding assay.

In Vivo Assessment in a Rat Model of Parkinson's Disease

This protocol provides a representative framework for evaluating the efficacy of **Trap-101 hydrochloride** in an animal model of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model.

1. Animal Model Creation:

- Induce unilateral lesions of the nigrostriatal dopamine pathway in adult male rats by stereotaxic injection of 6-OHDA into the medial forebrain bundle.
- Confirm the lesion severity 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

2. Drug Administration:

- Dissolve **Trap-101 hydrochloride** in a suitable vehicle (e.g., saline).
- Administer **Trap-101 hydrochloride** via intraperitoneal (i.p.) injection at various doses (e.g., 1, 10, 30 mg/kg).
- Include a vehicle-treated control group and potentially a positive control group treated with a standard anti-parkinsonian drug (e.g., L-DOPA).

3. Behavioral Assessment:

- Cylinder Test (Akinesia/Bradykinesia): Place the rat in a transparent cylinder and record the number of times it uses its contralateral (impaired) and ipsilateral forelimbs for wall exploration. An increase in the use of the contralateral limb indicates therapeutic efficacy.
- Stepping Test (Gait Ability): Hold the rat so that only one forepaw touches a moving surface. Count the number of adjusting steps taken with that paw over a set distance. Test both forepaws.
- Rotarod Test (Motor Coordination): Measure the latency to fall from a rotating rod with accelerating speed. An increased latency suggests improved motor coordination.

- Conduct behavioral tests at a set time point after drug administration (e.g., 90 minutes).

4. Data Analysis:

- Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the performance of the drug-treated groups with the vehicle-treated control group.
- A statistically significant improvement in motor performance in the **Trap-101 hydrochloride**-treated groups would indicate a positive therapeutic effect.

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